3-(4-Nitrophenyl)-5-phenyl-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenyl)-5-phenyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with a nitrophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-5-phenyl-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrophenylhydrazine with benzaldehyde to form a hydrazone intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-5-phenyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-5-phenyl-4H-1,2,4-triazol-4-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
3-(4-Nitrophenyl)-5-phenyl-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-5-phenyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group, used as an intermediate in the synthesis of various chemicals.
4-Nitrophenylhydrazine: A precursor in the synthesis of triazole compounds.
1,2,4-Triazole: A core structure in many biologically active compounds.
Uniqueness
3-(4-Nitrophenyl)-5-phenyl-4H-1,2,4-triazol-4-amine is unique due to the combination of the nitrophenyl and phenyl groups on the triazole ring, which imparts specific electronic and steric properties. These properties can enhance its interactions with biological targets and its potential as a pharmacophore in drug development.
Properties
CAS No. |
62758-59-2 |
---|---|
Molecular Formula |
C14H11N5O2 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-5-phenyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H11N5O2/c15-18-13(10-4-2-1-3-5-10)16-17-14(18)11-6-8-12(9-7-11)19(20)21/h1-9H,15H2 |
InChI Key |
ODJSFHKYQATPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.